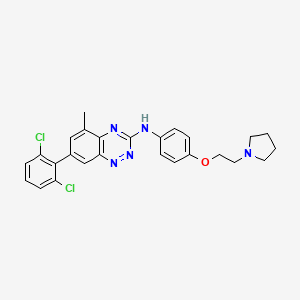
Unii-3mae0mxi6K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TG-100435 involves several steps, including the use of specific reagents and conditions. One of the methods involves the incubation of TG-100435 with rat, dog, or human liver microsomes in a phosphate buffer (pH 7.4) .
Chemical Reactions Analysis
TG-100435 undergoes various chemical reactions, including oxidation and reduction. The compound is metabolized by flavin-containing monooxygenases and cytochrome P450 reductase . The major products formed from these reactions include TG-100855, the N-oxide metabolite . Common reagents used in these reactions include methimazole and ketoconazole, which inhibit the metabolic flux of TG-100435 .
Scientific Research Applications
TG-100435 has a wide range of scientific research applications. It is primarily used as a Src family kinase inhibitor with anti-cancer properties . The compound has demonstrated significant activity in preclinical models, making it a valuable tool in cancer research . Additionally, TG-100435 is used in studies involving the metabolism and pharmacokinetics of kinase inhibitors .
Mechanism of Action
TG-100435 exerts its effects by inhibiting the activity of Src family kinases . The compound and its metabolite, TG-100855, are involved in the total metabolic flux mediated by flavin-containing monooxygenases and cytochrome P450 monooxygenases . The inhibition of these kinases disrupts various signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H25Cl2N5O |
|---|---|
Molecular Weight |
494.42 |
IUPAC Name |
7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C26H25Cl2N5O/c1-17-15-18(24-21(27)5-4-6-22(24)28)16-23-25(17)30-26(32-31-23)29-19-7-9-20(10-8-19)34-14-13-33-11-2-3-12-33/h4-10,15-16H,2-3,11-14H2,1H3,(H,29,30,32) |
SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC=C5Cl)Cl |
Appearance |
Solid powder |
Synonyms |
TG100435; TG 100435; TG100435 .; 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















